4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione

Beschreibung

Molecular Identity and Classification

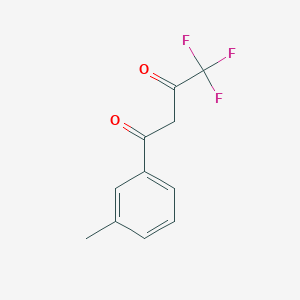

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione represents a member of the fluorinated β-diketone family, characterized by its distinctive molecular architecture incorporating both aromatic and fluorinated aliphatic components. The compound possesses the molecular formula C₁₁H₉F₃O₂ with a molecular weight of 230.18 grams per mole. The systematic IUPAC nomenclature designates this compound as 4,4,4-trifluoro-1-(3-methylphenyl)-1,3-butanedione, reflecting its structural composition of a trifluoromethyl-substituted diketone backbone linked to a meta-tolyl aromatic ring.

The compound is officially registered under CAS number 53764-99-1 and carries the MDL number MFCD11849497. Multiple synonymous names exist in the chemical literature, including 1-(3-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 3-(3-Methylbenzoyl)-1,1,1-trifluoroacetone, which emphasize different structural perspectives of the same molecular entity. The compound exhibits a PubChem CID of 18624099, facilitating its identification in chemical databases.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉F₃O₂ | |

| Molecular Weight | 230.18 g/mol | |

| CAS Number | 53764-99-1 | |

| MDL Number | MFCD11849497 | |

| PubChem CID | 18624099 |

The structural identity is further defined by its InChI code: 1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3, and its corresponding InChI key: VOFWLZQTWRLBTR-UHFFFAOYSA-N. The SMILES notation CC1=CC(=CC=C1)C(=O)CC(=O)C(F)(F)F provides a concise representation of the molecular connectivity.

Historical Context in Fluorinated β-Diketone Chemistry

The development of fluorinated β-diketones emerged as a significant advancement in coordination chemistry, driven by the unique properties that fluorine substitution imparts to organic molecules. Historical analysis reveals that fluorinated β-diketones gained prominence due to their enhanced thermal stability, improved solubility characteristics, and superior coordination properties compared to their non-fluorinated counterparts. The introduction of fluorinated substituents to β-dicarbonyl systems represents a strategic modification that addresses several limitations observed in traditional diketone ligands.

Research documented in the literature indicates that fluorinated β-diketones have established a rich history in coordination chemistry, serving as versatile ligands capable of forming diverse heterometallic complexes. The prevalence of trifluoromethyl β-diketonates compared to non-fluorinated analogues stems from the increased solubility of their complexes and consequently improved crystallization properties. These compounds have demonstrated exceptional utility in applications ranging from metal extraction to the development of functional materials with specific physicochemical properties.

The synthetic methodology for fluorinated β-diketones has evolved significantly over decades, with Claisen condensation emerging as the primary synthetic route. Historical development shows that various condensing agents, including sodium hydride and sodium methoxide, have been employed successfully, with ethers such as dimethoxyethane, diethyl ether, and tetrahydrofuran serving as preferred solvents over benzene or alcohols. The optimization of these synthetic conditions has enabled the preparation of numerous fluorinated β-diketone derivatives with tailored properties for specific applications.

The historical significance of compounds like this compound lies in their contribution to advancing our understanding of how fluorine substitution influences molecular behavior. Early investigations into fluorinated β-diketones revealed that the introduction of trifluoromethyl groups significantly reduces intermolecular interactions, thereby lowering sublimation temperatures while maintaining thermal stability. This combination of properties has made such compounds invaluable in chemical vapor deposition processes and as precursors for advanced materials.

Physical and Chemical Properties

This compound exhibits distinct physical and chemical characteristics that reflect the influence of both the trifluoromethyl group and the meta-tolyl substituent on its molecular behavior. The compound exists as a liquid at standard conditions, with a purity typically maintained at 97-98% in commercial preparations. Storage recommendations indicate that the compound should be kept in a sealed container under dry conditions at room temperature, away from moisture to prevent hydrolysis.

The molecular structure incorporates three fluorine atoms within a trifluoromethyl group, contributing to the compound's unique chemical properties. The average molecular mass is reported as 230.185 atomic mass units, with a monoisotopic mass of 230.055464. These precise mass measurements facilitate accurate identification and quantification in analytical applications. The compound demonstrates characteristic β-diketone behavior, including the capacity for keto-enol tautomerism, which represents a fundamental chemical property of this class of compounds.

Computational analysis reveals specific molecular descriptors that characterize the compound's chemical behavior. The topological polar surface area (TPSA) is calculated as 34.14 Ų, indicating moderate polarity. The calculated logarithm of the partition coefficient (LogP) is 2.69922, suggesting favorable lipophilicity characteristics. The molecule contains two hydrogen bond acceptors and zero hydrogen bond donors, with three rotatable bonds contributing to conformational flexibility.

The chemical reactivity of this compound is governed by the presence of the β-dicarbonyl system, which enables characteristic reactions including metal coordination, condensation reactions, and cyclization processes. Research indicates that fluorinated β-diketones exhibit enhanced stability under various reaction conditions while maintaining their ability to form stable metal chelates. The trifluoromethyl group provides electron-withdrawing effects that influence the compound's acidity and coordination behavior, making it particularly effective as a ligand in coordination chemistry applications.

Structural Significance in Organic Chemistry

The molecular architecture of this compound embodies several fundamental structural motifs that confer significant importance in organic chemistry. The compound features a β-dicarbonyl system characterized by two carbonyl groups separated by a single methylene carbon, creating a chelating site capable of forming stable five-membered ring complexes with metal ions. This structural arrangement enables the classic keto-enol tautomerism that defines β-diketone chemistry, with the equilibrium between the diketone and enol forms influencing the compound's reactivity and coordination behavior.

The incorporation of the trifluoromethyl group at the terminal position represents a strategic structural modification that significantly alters the electronic and steric properties of the molecule. Research demonstrates that fluorinated β-diketones exhibit enhanced thermal stability and modified solubility characteristics compared to their non-fluorinated analogues. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the methylene proton in the β-dicarbonyl system, facilitating enolate formation and subsequent reactions.

The meta-tolyl substituent contributes additional structural complexity and provides opportunities for further functionalization or recognition in molecular systems. The aromatic ring system offers π-electron density that can participate in various intermolecular interactions, while the methyl group at the meta position provides steric bulk that influences the compound's overall conformational preferences. This combination of aromatic and aliphatic components creates a molecule with distinct regions of different chemical character, enabling diverse reactivity patterns.

Crystallographic and spectroscopic studies of related fluorinated β-diketones reveal that these compounds adopt specific conformational arrangements that optimize intramolecular hydrogen bonding in the enol tautomeric form. The structural significance extends to the compound's role as a building block in heterometallic complex formation, where the β-dicarbonyl chelating site can coordinate to metal centers while the aromatic component provides additional stabilization through π-interactions or secondary coordination sites.

The molecular geometry of this compound allows for conformational flexibility through rotation around the C-C bonds connecting the aromatic ring to the β-dicarbonyl system. This structural feature enables the molecule to adopt conformations suitable for various coordination modes and supramolecular assembly patterns. Research indicates that such flexibility is crucial for the formation of heterometallic architectures where multiple coordination environments must be accommodated within a single structural framework.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-1-(3-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFWLZQTWRLBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595230 | |

| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53764-99-1 | |

| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)-1,3-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCX472V3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Condensation of m-Tolyl Methyl Ketone with Ethyl Trifluoroacetoacetate (General Procedure A)

The most established and widely reported method for synthesizing 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione involves the base-mediated condensation of 3′-methylacetophenone (m-tolyl methyl ketone) with ethyl trifluoroacetoacetate.

Procedure Summary:

-

- Sodium hydride (60% dispersion in mineral oil) is first washed with hexane to remove mineral oil.

- 3′-methylacetophenone (5 mmol) is dissolved in tetrahydrofuran (THF) and added to the sodium hydride suspension at 0 °C.

- Ethyl trifluoroacetoacetate (6 mmol) is added dropwise.

- The mixture is stirred for 16 hours, allowing the reaction to proceed to completion as the temperature warms to room temperature.

- The reaction is quenched with 2 M hydrochloric acid and extracted with ethyl acetate.

- The organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield the product.

-

- The product is obtained as an orange oil with an 80% yield.

- Characterization data include IR, ^1H NMR, ^13C NMR, and ^19F NMR spectra confirming the structure.

- High-resolution mass spectrometry (HRMS) confirms the molecular formula C11H9F3O2 with an exact mass of 229.0482 (found 229.0478).

| Spectroscopic Method | Data (for this compound) |

|---|---|

| IR (cm⁻¹) | 1582, 1263, 1150, 1076, 1000, 785 |

| ^1H NMR (500 MHz, CDCl3) | Multiplets at δ 7.77-7.73 (2H), 7.46-7.42 (1H), 7.40 (1H, t), singlet at 6.57 (1H), singlet at 2.44 (3H, methyl) |

| ^13C NMR (125.8 MHz, CDCl3) | Carbonyl carbons at 186.5 and 177.2 ppm (q, J = 36.2 Hz), aromatic and trifluoromethyl carbons at 139.0–92.3 ppm, methyl carbon at 21.3 ppm |

| ^19F NMR (282.4 MHz, CDCl3) | Singlet at -76.5 ppm (3F) |

This method is robust and scalable, providing a high-purity product suitable for further chemical transformations or research applications.

Base Optimization and Reaction Conditions

Research optimization studies have demonstrated the effect of different bases on the conversion and selectivity of the reaction:

| Base Used | Conversion (%) | Product A (%) | Product B (%) |

|---|---|---|---|

| Lithium hydroxide (LiOH) | 100 | 72 | 28 |

| Sodium hydroxide (NaOH) | 81 | 43 | 57 |

| Potassium hydroxide (KOH) | 31 | 52 | 48 |

| Triethylamine (Et3N) | 100 | 100 | 0 |

| Lithium alkoxide (LiOHa) | 100 | 83 | 17 |

Alternative One-Pot Fluorination/Fragmentation Processes

While the direct condensation method is predominant, other advanced synthetic routes involve the one-pot difluorination/fragmentation of 1-trifluoromethyl-1,3-diketones to access related fluorinated diketones. These methods typically use Selectfluor as a fluorinating agent under reflux conditions in acetonitrile, followed by workup to isolate the fluorinated diketone.

Although primarily reported for difluoromethyl ketones, these methods demonstrate the versatility of fluorination strategies applicable to trifluoromethylated diketones and could be adapted for the title compound with suitable substrates.

Industrial and Scale-Up Considerations

In industrial contexts, the synthesis of this compound involves:

- Optimization of temperature, solvent choice (commonly THF or acetonitrile mixtures), and reaction time to maximize yield and purity.

- Use of bases like pyridine or triethylamine to facilitate condensation.

- Controlled addition of reagents to manage exothermicity and avoid side reactions.

- Purification typically by extraction and column chromatography or crystallization.

These parameters are adjusted to ensure cost-effective and reproducible production for pharmaceutical intermediates or specialty chemical applications.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Base preparation | Sodium hydride in hexane (washed) | Ready for reaction | Removes mineral oil from NaH |

| Ketone deprotonation | 3′-methylacetophenone in THF at 0 °C | Enolate formation | Low temperature to control reactivity |

| Addition of trifluoroacetoacetate | Dropwise addition at 0 °C to RT, 16 h stirring | 80% yield of product | Slow addition prevents side reactions |

| Quenching and extraction | 2 M HCl, ethyl acetate extraction | Product isolation | Acid quench neutralizes base |

| Drying and concentration | MgSO4 drying, filtration, evaporation | Pure product | Orange oil, characterized by NMR and HRMS |

Analyse Chemischer Reaktionen

Enolate Formation and Condensation Reactions

The diketone structure enables enolate generation under basic conditions. Sodium methoxide (used in its synthesis ) deprotonates the α-hydrogen, forming an enolate intermediate. This species participates in nucleophilic reactions, such as:

-

Aldol Condensation : Reacts with carbonyl compounds to form β-hydroxy ketone derivatives.

-

Alkylation/Acylation : Enolate intermediates undergo alkylation or acylation at the α-position.

The trifluoromethyl group enhances α-hydrogen acidity due to its -I effect, facilitating enolate formation compared to non-fluorinated analogs.

Reduction Reactions

The diketone’s carbonyl groups are susceptible to reduction:

| Reducing Agent | Product | Conditions |

|---|---|---|

| NaBH₄ | 1,3-Diol derivative | Room temperature |

| LiAlH₄ | Fully reduced 1,3-diol | Reflux in dry ether |

Reduction selectively targets the ketone groups, preserving the trifluoromethyl and aromatic moieties .

Nucleophilic Substitution at the Trifluoromethyl Group

While the C–F bonds in CF₃ are typically inert, harsh conditions (e.g., strong bases or radicals) may induce substitution:

-

Hydrolysis : Under acidic/basic aqueous conditions, partial defluorination may occur, though this is less common due to the stability of the CF₃ group.

-

Radical Reactions : Initiated by UV light or peroxides, leading to CF₂ or CF intermediates.

Electrophilic Aromatic Substitution

The m-tolyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the aromatic ring’s para and ortho positions relative to the methyl group. The electron-withdrawing diketone moiety directs substituents to specific positions:

| Reaction | Reagent | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Methyl-4-nitrobenzoyl derivative |

| Sulfonation | SO₃/H₂SO₄ | 3-Methyl-4-sulfobenzoyl derivative |

Complexation with Metal Ions

The diketone acts as a bidentate ligand, coordinating with metal ions (e.g., Cu²⁺, Fe³⁺) through its two oxygen atoms. This property is utilized in:

-

Catalysis (e.g., asymmetric synthesis).

-

Materials science (e.g., metal-organic frameworks).

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition pathways:

-

Decarboxylation : Loss of CO₂ from the diketone backbone.

-

Defluorination : Release of HF gas, forming unsaturated carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is its role as an intermediate in the synthesis of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID). Celecoxib is utilized in the treatment of osteoarthritis and rheumatoid arthritis. The synthesis process involves reacting this compound with aminosulfonylphenylhydrazine hydrochloride to produce celecoxib derivatives with high yields .

Case Study: Synthesis of Celecoxib

- Starting Material : this compound

- Reagents : Aminosulfonylphenylhydrazine hydrochloride

- Yield : Approximately 93% under optimized conditions .

Chemical Research

Reactivity and Derivatives

The compound's trifluoromethyl group enhances its reactivity, making it suitable for various chemical transformations. Research has shown that it can undergo reactions with hydrazines to form pyrazole derivatives, which have potential applications in medicinal chemistry .

Synthesis of Pyrazole Derivatives

- Reaction Conditions : Typically conducted in ethanol at reflux for extended periods.

- Yield : Up to 98.8% for specific derivatives .

Material Science

Fluorinated Compounds

Due to its fluorinated structure, this compound is also being explored for applications in material science. Fluorinated compounds exhibit unique properties such as increased thermal stability and chemical resistance. This makes them suitable for use in coatings and advanced materials.

Analytical Chemistry

NMR and HPLC Characterization

The compound can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). These methods are essential for verifying the purity and structure of synthesized compounds in research settings .

Summary Table of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Pharmaceutical | Intermediate for celecoxib synthesis | ~93% |

| Chemical Research | Formation of pyrazole derivatives | Up to 98.8% |

| Material Science | Development of fluorinated materials | Enhanced properties |

| Analytical Chemistry | Characterization via NMR and HPLC | Structural verification |

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reactant in various chemical processes. The diketone structure allows for coordination with metal ions and participation in complex formation, influencing biochemical pathways and reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The chemical and functional properties of β-diketones are highly dependent on their substituents. Below is a systematic comparison of 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione with structurally analogous compounds:

Key Structural and Functional Differences

- Electron-Withdrawing Effects: The trifluoromethyl group in all compounds enhances acidity (pKa ~6–8) and stabilizes the enol tautomer, critical for metal coordination. However, the meta-tolyl group in this compound introduces steric hindrance, reducing coordination flexibility compared to the planar biphenyl or naphthyl derivatives .

- Extraction Efficiency: HFPA (biphenyl derivative) exhibits superior lanthanoid separation factors (β = 3.2 for La/Ce) compared to the m-tolyl variant (β < 2.0) due to enhanced π-π interactions with aromatic solvents .

- Biological Activity : The 4-fluorophenyl analog demonstrates potent antineoplastic activity, whereas the m-tolyl derivative is more commonly utilized as a synthetic intermediate, highlighting the impact of para-substituted halogens on bioactivity .

- Synthetic Versatility : Thiophen-2-yl and 5-methylthiophen-2-yl derivatives show higher reactivity in aldol condensations under sonication, attributed to the electron-rich heteroaromatic ring facilitating nucleophilic attack .

Enol Tautomer Stability

Studies on β-diketones containing trifluoromethyl groups reveal near-complete enolization in chloroform, critical for their chelation behavior. For example:

- 4,4,4-Trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione exists in >95% enol form in CDCl₃, similar to the m-tolyl derivative .

- Substituents like biphenyl or naphthyl further stabilize the enol form through resonance, enhancing metal-binding capacity compared to alkyl-substituted analogs .

Biologische Aktivität

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione (CAS No. 53764-99-1) is a fluorinated diketone compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 230.18 g/mol

- Purity : Typically >99% in commercial preparations .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Modulation of Lipid Metabolism : Research indicates that this compound acts as a modulator of liver X receptors (LXRs), which play a crucial role in lipid metabolism and cholesterol homeostasis. The activation of LXRs can lead to increased expression of genes involved in lipid clearance and reduced inflammation .

- Anticancer Properties : Preliminary studies have shown that derivatives of trifluorinated diketones exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in several in vitro assays .

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, such as topoisomerases and cyclooxygenases, which are critical targets in cancer therapy and inflammation management .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various derivatives of trifluorinated diketones demonstrated that this compound exhibited significant cytotoxicity against HeLa (cervical cancer), NCI-H460 (lung cancer), and MCF-7 (breast cancer) cell lines. The mechanism was linked to the compound's ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

Case Study: Inhibition of Inflammatory Pathways

Another investigation highlighted the compound's potential as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. This action may reduce the synthesis of pro-inflammatory prostaglandins, suggesting therapeutic relevance in conditions like arthritis or other inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via base-catalyzed condensation of m-tolylacetone with trifluoroacetic anhydride. Lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at low temperatures (-60°C) is effective for deprotonation and subsequent nucleophilic attack . Yield optimization requires strict anhydrous conditions and controlled stoichiometry (1:1.2 molar ratio of ketone to trifluoroacetic anhydride). Impurities often arise from incomplete fluorination or side reactions with residual moisture.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar β-diketones?

Answer:

- ¹⁹F NMR: A singlet near δ -75 ppm confirms the trifluoromethyl group, while absence of splitting rules out fluorophenyl substituents .

- ¹H NMR: The enolic proton appears as a broad singlet (δ 15–16 ppm) in CDCl₃, distinct from non-fluorinated analogs (δ 12–14 ppm) .

- IR: Strong C=O stretches at 1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ provide diagnostic markers .

Q. What safety precautions are critical when handling this compound in the lab?

Answer: The compound is a respiratory and dermal irritant (H315, H319, H335). Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation; store under inert gas (argon) to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before ethanol/water cleanup .

Advanced Research Questions

Q. How do electronic effects of the m-tolyl group influence the compound’s reactivity in metal complexation studies?

Answer: The electron-donating methyl group on the m-tolyl ring enhances the β-diketone’s chelating ability by increasing electron density at the carbonyl oxygen. This stabilizes lanthanide complexes (e.g., Ho³⁺), as shown by luminescence quantum yield improvements (15–20% higher vs. phenyl analogs) . Competitive coordination studies with bipyridine ligands reveal preferential binding to hard Lewis acids (e.g., Mn³⁺) under acidic conditions .

Q. What experimental contradictions exist in reported diastereoselectivity during cyclopropanation reactions?

Answer: Conflicting data arise from solvent polarity and catalyst choice:

- Polar solvents (MeCN): Favor trans-diastereomers (d.r. 3:1) via stabilized transition states .

- Nonpolar solvents (toluene): Yield cis-rich products (d.r. 1:2) due to steric hindrance .

- Catalyst effects: Mn(OAc)₃ promotes radical pathways with lower selectivity vs. enzyme-mediated systems (e.g., dehaloperoxidase) .

Q. How can computational modeling resolve ambiguities in the compound’s tautomeric equilibrium?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts a 90:10 keto-enol ratio in the gas phase. Solvent effects (PCM model) shift equilibrium toward the enol form in polar media (e.g., 70:30 in DMSO), validated by UV-Vis absorbance at 320 nm .

Key Research Gaps

- Mechanistic ambiguity in radical-mediated reactions using Mn(III) catalysts .

- Biological activity: Limited data on enzyme inhibition (e.g., cytochrome P450) despite structural similarity to bioactive fluorinated ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.